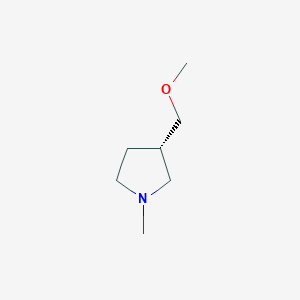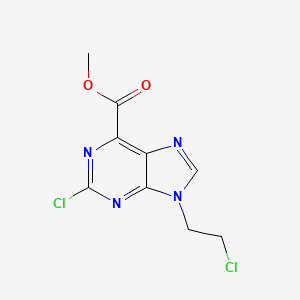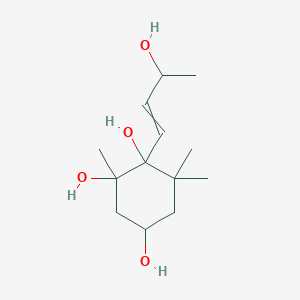
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールは、複数のヒドロキシル基とシクロヘキサン環を含む独特な構造を持つ複雑な有機化合物です。
準備方法
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールの合成は、通常、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
シクロヘキサン環の形成: これは、ジールス・アルダー反応によって達成でき、目的の置換基を持つシクロヘキサン環を形成します。
ヒドロキシル基の導入: ヒドロキシル基は、四酸化オスミウムや過酸化水素などの試薬を用いたヒドロキシル化反応によって導入できます。
エノン形成: エノン部分は、アルドール縮合反応、続いて脱水によって導入できます。
工業生産方法では、これらの反応をより高い収率と純度で最適化することがあります。多くの場合、効率を高めるために、触媒や特定の反応条件を使用します。
化学反応解析
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化でき、ケトンまたはカルボン酸を生成します。
還元: 水素ガスとパラジウム触媒を用いた還元反応は、エノン部分をアルコールに変換できます。
置換: 求核置換反応は、塩化チオニルや三臭化リンなどの試薬を用いて、ハロゲンなどの異なる官能基を導入できます。
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールは、いくつかの科学研究に利用されています。
化学: それは、有機合成におけるビルディングブロックとして使用され、より複雑な分子の作成を可能にします。
生物学: この化合物は、酵素機構や代謝経路を研究するための生化学プローブとして可能性があります。
医学: 抗酸化特性を持つため、酸化ストレスに関与する疾患の治療における治療薬としての可能性を探る研究が進行中です。
産業: それは、特定の性質を持つポリマーやその他の材料の合成に使用されます。
化学反応の分析
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound has potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress due to its antioxidant properties.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールがその効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用に関与しています。ヒドロキシル基は、酵素の活性部位と水素結合を形成することができ、それらの活性を阻害または調節する可能性があります。さらに、エノン部分は、マイケル付加反応に参加して、様々な生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似の化合物には以下が含まれます。
4-[(1E)-3-ヒドロキシブト-1-エン-1-イル]-2-メトキシフェノール: この化合物は、エノンとヒドロキシル官能基を共有していますが、芳香環構造が異なります。
6-({3-[(1E)-ブト-1-エン-1-イル]-7-ヒドロキシ-1-オキソ-1H-イソクロメン-5-イル}オキシ)-3,4,5-トリヒドロキシオキサン-2-カルボン酸: この化合物は、類似のエノン構造を持っていますが、追加の官能基と異なる環系が含まれています。
1-(3-ヒドロキシブト-1-エン-1-イル)-2,6,6-トリメチルシクロヘキサン-1,2,4-トリオールの独自性は、ヒドロキシル基とシクロヘキサン環の特定の組み合わせにあります。これは、異なる化学的および生物学的特性を与えます。
特性
IUPAC Name |
1-(3-hydroxybut-1-enyl)-2,6,6-trimethylcyclohexane-1,2,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
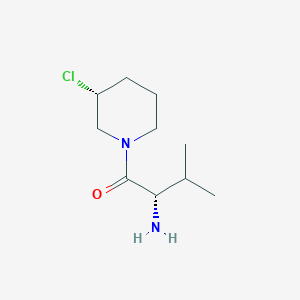

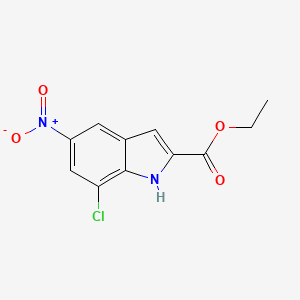
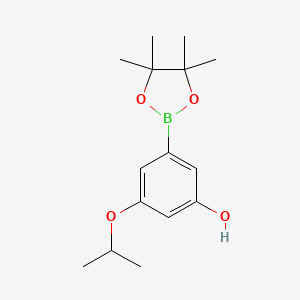
![(1R,5S,6R)-6-methanesulfonyl-3-azabicyclo[3.2.0]heptane](/img/structure/B11755791.png)
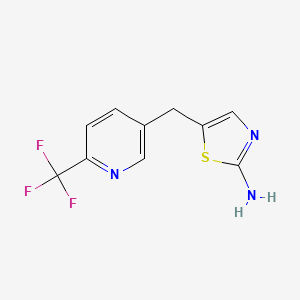
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11755805.png)
![tert-Butyl 1-oxa-10-azadispiro[2.0.44.43]dodecane-10-carboxylate](/img/structure/B11755806.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
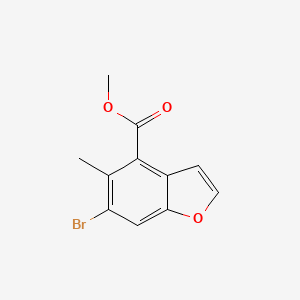
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

